molecular formula C6H4ClN3O B14844964 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one

Cat. No.: B14844964
M. Wt: 169.57 g/mol
InChI Key: IHFUIMKEEDRDBQ-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a pyrrolo[3,4-D]pyrimidine core, which is a fused bicyclic system containing nitrogen atoms. The presence of a chlorine atom at the 2-position and a keto group at the 5-position further enhances its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl 2-formylsuccinate with acetamidine hydrochloride in the presence of sodium ethoxide and ethanol . The reaction mixture is then treated with aqueous hydrogen chloride solution to facilitate cyclization and formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Hydroxyl derivatives.

    Substitution: Substituted pyrrolo[3,4-D]pyrimidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its chlorine atom at the 2-position and keto group at the 5-position make it particularly suitable for targeted chemical modifications and biological interactions.

Properties

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

2-chloro-6,7-dihydropyrrolo[3,4-d]pyrimidin-5-one

InChI

InChI=1S/C6H4ClN3O/c7-6-9-1-3-4(10-6)2-8-5(3)11/h1H,2H2,(H,8,11)

InChI Key

IHFUIMKEEDRDBQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC(=NC=C2C(=O)N1)Cl

Origin of Product

United States

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